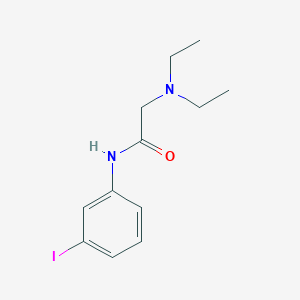
2-(diethylamino)-N-(3-iodophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylamino)-N-(3-iodophenyl)acetamide is an organic compound that features a diethylamino group, an iodophenyl group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-(3-iodophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodoaniline and diethylamine.
Formation of Intermediate: 3-iodoaniline is reacted with chloroacetyl chloride to form 3-iodo-N-(chloroacetyl)aniline.
Final Product Formation: The intermediate is then reacted with diethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(diethylamino)-N-(3-iodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(diethylamino)-N-(3-iodophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a radioligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(diethylamino)-N-(3-iodophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The iodophenyl group may facilitate binding through halogen bonding, while the diethylamino group can enhance solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
2-(diethylamino)-N-(4-iodophenyl)acetamide: Similar structure but with the iodine atom in the para position.
2-(diethylamino)-N-(3-bromophenyl)acetamide: Bromine atom instead of iodine.
2-(diethylamino)-N-(3-chlorophenyl)acetamide: Chlorine atom instead of iodine.
Uniqueness
2-(diethylamino)-N-(3-iodophenyl)acetamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain molecular targets.
Propiedades
Fórmula molecular |
C12H17IN2O |
|---|---|
Peso molecular |
332.18 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-(3-iodophenyl)acetamide |
InChI |
InChI=1S/C12H17IN2O/c1-3-15(4-2)9-12(16)14-11-7-5-6-10(13)8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
Clave InChI |
BDDPEXIVXXOVKG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NC1=CC(=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Chlorophenyl)benzo[b]thiophene](/img/structure/B14763184.png)

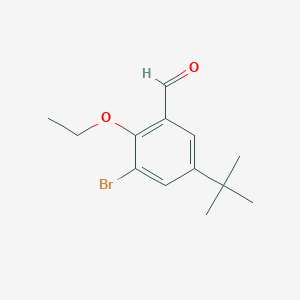
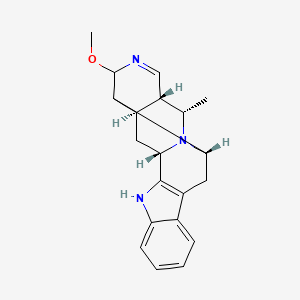
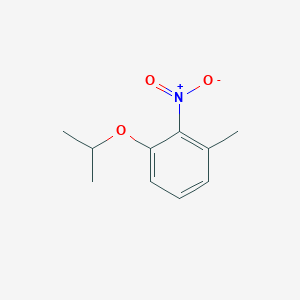
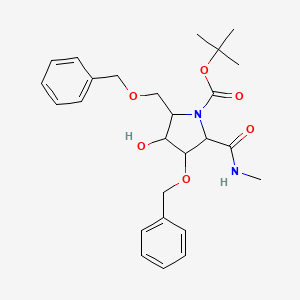
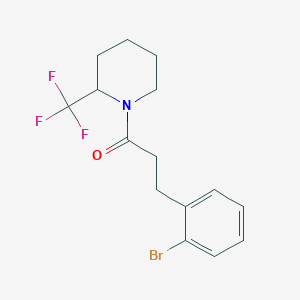
![Benzo[h]pentaphene](/img/structure/B14763217.png)
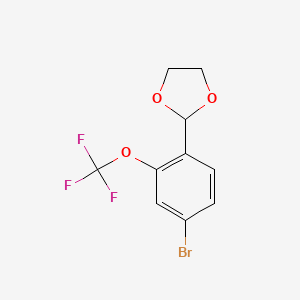
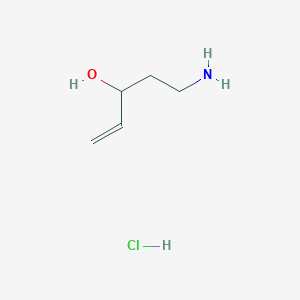


![(1S,3aR,6aS)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14763244.png)
